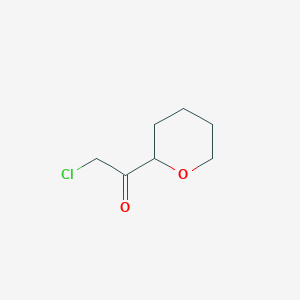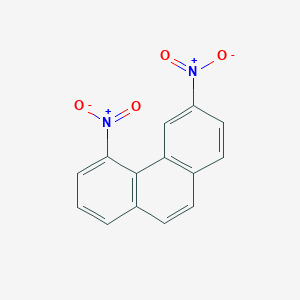
3,5-Dinitrophenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dinitrophenanthrene (DNP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties and applications. DNP is a yellow crystalline powder that is insoluble in water but soluble in organic solvents such as acetone, benzene, and ether.
Mécanisme D'action
3,5-Dinitrophenanthrene acts as a fluorescent probe by intercalating into DNA and RNA, causing a shift in the fluorescence spectrum. 3,5-Dinitrophenanthrene can also bind to proteins, causing a change in the protein's conformation and function. 3,5-Dinitrophenanthrene can also inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species.
Effets Biochimiques Et Physiologiques
3,5-Dinitrophenanthrene has been shown to induce DNA damage and oxidative stress in cells. 3,5-Dinitrophenanthrene has also been shown to inhibit the activity of cytochrome P450 enzymes, leading to the accumulation of toxic intermediates and the formation of reactive oxygen species. Additionally, 3,5-Dinitrophenanthrene has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-Dinitrophenanthrene is a useful tool for studying DNA, RNA, and proteins due to its fluorescent properties. 3,5-Dinitrophenanthrene is also relatively easy to synthesize and has a long shelf life. However, 3,5-Dinitrophenanthrene can be toxic and carcinogenic, and caution should be taken when handling and disposing of the compound. Additionally, 3,5-Dinitrophenanthrene can be expensive, which may limit its use in some experiments.
Orientations Futures
Future research on 3,5-Dinitrophenanthrene could focus on developing new synthesis methods that are more efficient and environmentally friendly. Additionally, future research could focus on developing new applications for 3,5-Dinitrophenanthrene, such as using it as a sensor for detecting environmental pollutants or as a therapeutic agent for cancer treatment. Finally, future research could focus on developing safer alternatives to 3,5-Dinitrophenanthrene for use in scientific research.
Méthodes De Synthèse
3,5-Dinitrophenanthrene can be synthesized through several methods, including the Friedel-Crafts reaction, the Suzuki coupling reaction, and the Stille coupling reaction. The Friedel-Crafts reaction involves the reaction of 1,2-dinitrobenzene with naphthalene in the presence of aluminum chloride as a catalyst. The Suzuki coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with phenylboronic acid in the presence of a palladium catalyst. The Stille coupling reaction involves the reaction of 1,2-dibromo-3,5-dinitrobenzene with a stannylated naphthalene derivative in the presence of a palladium catalyst.
Applications De Recherche Scientifique
3,5-Dinitrophenanthrene is widely used in scientific research as a fluorescent probe for studying DNA, RNA, and proteins. 3,5-Dinitrophenanthrene can be used to detect DNA damage, protein-DNA interactions, and protein-protein interactions. 3,5-Dinitrophenanthrene can also be used to study the structure and function of enzymes, such as cytochrome P450 enzymes. Additionally, 3,5-Dinitrophenanthrene can be used to study the toxicity and carcinogenicity of PAHs.
Propriétés
Numéro CAS |
159092-72-5 |
|---|---|
Nom du produit |
3,5-Dinitrophenanthrene |
Formule moléculaire |
C14H8N2O4 |
Poids moléculaire |
268.22 g/mol |
Nom IUPAC |
3,5-dinitrophenanthrene |
InChI |
InChI=1S/C14H8N2O4/c17-15(18)11-7-6-9-4-5-10-2-1-3-13(16(19)20)14(10)12(9)8-11/h1-8H |
Clé InChI |
ACKYQATWPXBWLE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
SMILES canonique |
C1=CC2=C(C(=C1)[N+](=O)[O-])C3=C(C=C2)C=CC(=C3)[N+](=O)[O-] |
Autres numéros CAS |
159092-72-5 |
Synonymes |
3,5-DINITROPHENANTHRENE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



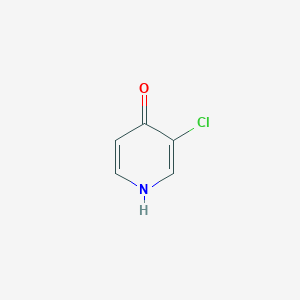
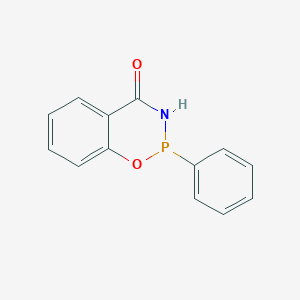
![[(2R,3R,4S,5R,6R)-6-pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B116246.png)
![4-Methyl-5,6-dihydrocyclopenta[c]pyridin-7-one](/img/structure/B116249.png)
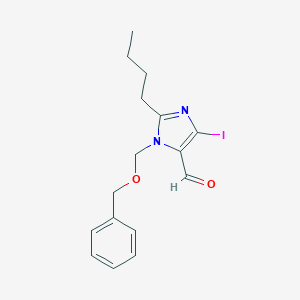
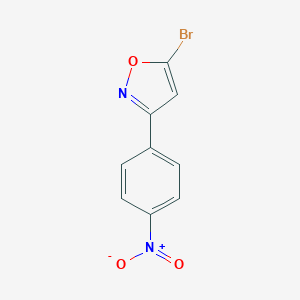
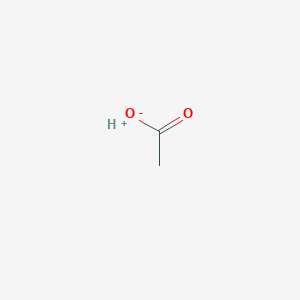
![[(2S)-2,3-diacetyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B116256.png)
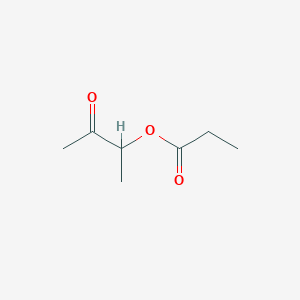
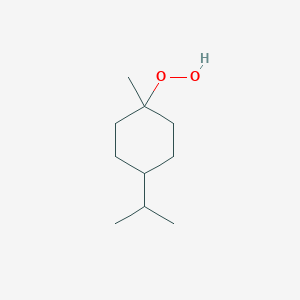
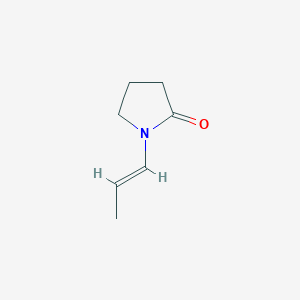
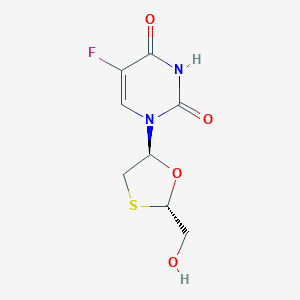
![1,1-Difluoro-6-azaspiro[2.5]octane](/img/structure/B116267.png)
